4-Bromo-5-phenylthiophene-2-carbaldehyde
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Overview
Description
4-Bromo-5-phenylthiophene-2-carbaldehyde is an organic compound with the molecular formula C11H7BrOS. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and significant roles in various chemical and biological applications . This compound is characterized by the presence of a bromine atom and a phenyl group attached to the thiophene ring, along with an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-phenylthiophene-2-carbaldehyde typically involves the bromination of 5-phenylthiophene-2-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-phenylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Various substituted thiophene derivatives.
Oxidation: 4-Bromo-5-phenylthiophene-2-carboxylic acid.
Reduction: 4-Bromo-5-phenylthiophene-2-methanol.
Scientific Research Applications
4-Bromo-5-phenylthiophene-2-carbaldehyde is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex thiophene derivatives.
Biology: In the study of thiophene-based compounds for their potential biological activities.
Medicine: As a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-Bromo-5-phenylthiophene-2-carbaldehyde largely depends on its functional groups. The aldehyde group can participate in various nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These interactions can influence molecular targets and pathways, making the compound useful in designing molecules with specific biological activities .
Comparison with Similar Compounds
5-Phenylthiophene-2-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-thiophenecarboxaldehyde: Similar structure but without the phenyl group, affecting its chemical properties and applications.
Uniqueness: 4-Bromo-5-phenylthiophene-2-carbaldehyde is unique due to the presence of both a bromine atom and a phenyl group, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
4-bromo-5-phenylthiophene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-10-6-9(7-13)14-11(10)8-4-2-1-3-5-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCMSXOQSQCFHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(S2)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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